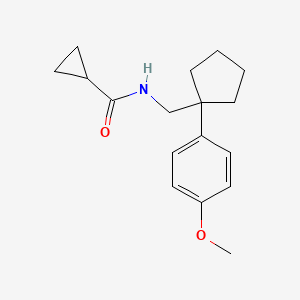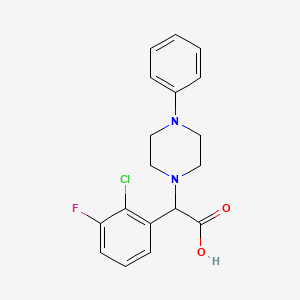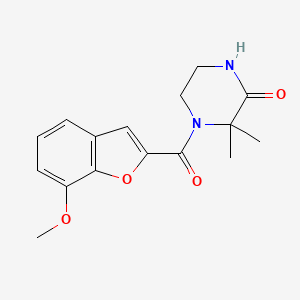![molecular formula C16H18F3N5O B2951191 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2380009-36-7](/img/structure/B2951191.png)
4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring linked through a methylene bridge to a 5-methylpyrimidin-2-yloxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the 5-Methylpyrimidin-2-yloxy Intermediate: This step involves the reaction of 5-methylpyrimidine with an appropriate alkylating agent under basic conditions to form the 5-methylpyrimidin-2-yloxy intermediate.
Synthesis of the Piperidine Derivative: The piperidine ring is functionalized with a methylene bridge, which is then reacted with the 5-methylpyrimidin-2-yloxy intermediate to form the desired piperidine derivative.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce reduced derivatives of the piperidine ring.
科学的研究の応用
4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
- 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(fluoromethyl)pyrimidine
- 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(chloromethyl)pyrimidine
- 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(bromomethyl)pyrimidine
Uniqueness
The presence of the trifluoromethyl group in 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds with different substituents. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-6-20-15(21-7-11)25-9-12-3-2-4-24(8-12)14-5-13(16(17,18)19)22-10-23-14/h5-7,10,12H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAQOPHXENQQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)



![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)


![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2951122.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)


